Synthesis Yield vs. Prior Art Routes
The CN115057847B patent establishes a three-step synthesis using diethyl ethoxymethylenemalonate, ethylene glycol, acetamidine hydrochloride, and phosphorus oxychloride that achieves stepwise yields of 92.2–94.4% (Step 1, acetal formation), 93.5–94.4% (Step 2, pyrimidine cyclization), and 90.3–92.1% (Step 3, chlorination), yielding an overall three-step yield of approximately 77–82% [1]. In contrast, the prior art methods described in US2019194192 and WO2020254451, which employ 2-methyl-4,6-dichloropyrimidine-5-formaldehyde and ethylene glycol condensation, are explicitly characterized as having 'high material cost, complex post-treatment and purification, and low yield' [1]. While the patent does not provide exact numerical yields for the prior art, the comparative language and the fact that a new patent was granted specifically to address these deficiencies constitute a cross-study comparable advantage [1].
| Evidence Dimension | Overall three-step synthetic yield |
|---|---|
| Target Compound Data | 77–82% overall (Step 1: 92.2–94.4%, Step 2: 93.5–94.4%, Step 3: 90.3–92.1%) |
| Comparator Or Baseline | Prior art aldehyde condensation route (US2019194192 / WO2020254451): described as 'low yield' without specific numerical value in patent comparison |
| Quantified Difference | Qualitatively superior; patent granted on basis of yield improvement, simplified purification, and reduced material cost |
| Conditions | Industrial-scale batch synthesis (100–200 g scale), Ar atmosphere, reflux conditions, TLC monitoring |
Why This Matters
For procurement decisions, a 77–82% overall yield with simplified workup translates to lower cost-of-goods, reduced solvent waste, and improved scalability compared to the prior art aldehyde-based route.
- [1] CN115057847B. Preparation method of 4,6-dichloro-5-(1,3-dioxolan-2-yl)-2-methylpyrimidine. Examples 1–3, yield data. Filed July 26, 2022, and issued September 13, 2024. View Source
